molecular formula C20H19N3O4 B15008405 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide

2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide

Cat. No.: B15008405
M. Wt: 365.4 g/mol
InChI Key: XABQINSAZCFVGT-UHFFFAOYSA-N
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Description

2-{3’,3’-DIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE is a complex organic compound characterized by its unique spiro structureIts molecular formula is C20H20N2O4, and it has a molecular weight of 352.39 g/mol .

Preparation Methods

The synthesis of 2-{3’,3’-DIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the chromene and indole precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{3’,3’-DIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds include:

  • 2-{3’,3’-DIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ETHANOL
  • 2-{3’,3’-DIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}PROPANOIC ACID

Compared to these compounds, 2-{3’,3’-DIMETHYL-6-NITRO-1’,3’-DIHYDROSPIRO[CHROMENE-2,2’-INDOL]-1’-YL}ACETAMIDE is unique due to its acetyl group, which may confer different chemical properties and biological activities .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)acetamide

InChI

InChI=1S/C20H19N3O4/c1-19(2)15-5-3-4-6-16(15)22(12-18(21)24)20(19)10-9-13-11-14(23(25)26)7-8-17(13)27-20/h3-11H,12H2,1-2H3,(H2,21,24)

InChI Key

XABQINSAZCFVGT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CC(=O)N)C

Origin of Product

United States

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